Butanamide, N-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-
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Overview
Description
N-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BUTANAMIDE is a heterocyclic compound that features a pyridine ring and a tetrazole ring
Preparation Methods
The synthesis of N-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BUTANAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the tetrazole intermediate.
Formation of the Butanamide Moiety: The final step involves the reaction of the tetrazole-pyridine intermediate with butanoyl chloride under basic conditions to form the butanamide moiety.
Chemical Reactions Analysis
N-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and alkoxides.
Scientific Research Applications
N-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets. The pyridine and tetrazole rings enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
N-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BUTANAMIDE can be compared with similar compounds such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and is used in similar applications.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Pyridine Compounds with Antimicrobial and Antiviral Activities: These compounds share the pyridine ring and are known for their therapeutic properties.
N-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BUTANAMIDE stands out due to its unique combination of pyridine and tetrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N6O |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-[(5-pyridin-4-yltetrazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C11H14N6O/c1-2-3-10(18)13-8-17-15-11(14-16-17)9-4-6-12-7-5-9/h4-7H,2-3,8H2,1H3,(H,13,18) |
InChI Key |
YVCKSICTTNTAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCN1N=C(N=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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